2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 896677-78-4
VCID: VC6082601
Molecular Formula: C27H25N5O2S2
Molecular Weight: 515.65
* For research use only. Not for human or veterinary use.
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide - 896677-78-4](/images/structure/VC6082601.png)
Description |
Structural FeaturesCompounds with similar structures, such as thiazole and triazole derivatives, often exhibit significant biological activities. These include anti-inflammatory, analgesic, and anticancer properties. The presence of heteroatoms like nitrogen and sulfur in these compounds is associated with biological activity, as these elements can participate in various biochemical interactions. Synthesis MethodsThe synthesis of complex organic compounds like 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. These may include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the final product. Biological ActivitiesCompounds with similar structures have shown promising biological activities:
|
---|---|
CAS No. | 896677-78-4 |
Product Name | 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide |
Molecular Formula | C27H25N5O2S2 |
Molecular Weight | 515.65 |
IUPAC Name | N-(3-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C27H25N5O2S2/c1-19-8-7-11-21(16-19)28-25(33)18-35-26-30-29-24(31(26)15-14-20-9-3-2-4-10-20)17-32-22-12-5-6-13-23(22)36-27(32)34/h2-13,16H,14-15,17-18H2,1H3,(H,28,33) |
Standard InChIKey | AXJVXDRDAIEUGH-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Solubility | not available |
PubChem Compound | 18553872 |
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume